chemical and physical properties of 2-chloroamino-5-trifluoromethylpyridine
chemical and physical properties of 2-chloroamino-5-trifluoromethylpyridine
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-chloroamino-5-trifluoromethylpyridine. This molecule is of significant interest to researchers and professionals in drug development and agrochemical synthesis due to the unique combination of a reactive N-chloroamino group and an electron-withdrawing trifluoromethyl group on a pyridine scaffold. This document consolidates available data to serve as a foundational resource for those working with this and related compounds.
Introduction: The Significance of Trifluoromethylpyridines
The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl group often imparts desirable properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1][2][3] The pyridine ring, a common motif in pharmaceuticals and agrochemicals, when combined with a trifluoromethyl group, creates a versatile building block for the synthesis of novel active ingredients.[2][3][4][5] 2-Chloroamino-5-trifluoromethylpyridine represents a further functionalized derivative, offering a reactive handle for diverse chemical transformations.
Molecular Structure and Nomenclature
Systematic Name: N-chloro-5-(trifluoromethyl)pyridin-2-amine
Common Name: 2-Chloroamino-5-trifluoromethylpyridine
Chemical Formula: C₆H₄ClF₃N₂
Molecular Weight: 196.56 g/mol [6][7]
CAS Number: Not available for the N-chloro derivative. The parent amine, 2-amino-5-trifluoromethylpyridine, has the CAS Number 74784-70-6.
Chemical Structure:
Caption: Chemical structure of 2-chloroamino-5-trifluoromethylpyridine.
Physical and Chemical Properties
While specific experimental data for 2-chloroamino-5-trifluoromethylpyridine is scarce, its properties can be inferred from its precursors and analogous structures.
| Property | Value (Predicted/Inferred) | Source/Basis for Inference |
| Appearance | Likely a white to yellowish solid | Based on the parent amine and related compounds.[6][8] |
| Melting Point (°C) | Expected to be in the range of the parent amine (45-49 °C) or its chloro-substituted analogue (86-90 °C), but the N-chloro group may alter this. | [7] |
| Boiling Point (°C) | Not available; likely to decompose upon heating. N-chloroamines can be thermally unstable.[9] | General chemical knowledge of N-haloamines. |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform.[10] Sparingly soluble in water. | Based on the parent amine and general properties of similar organic molecules. |
| Stability | Expected to be sensitive to light, heat, and acid. N-chloroamines can undergo decomposition.[9] | General reactivity of N-chloroamines. |
Synthesis and Reactivity
The synthesis of 2-chloroamino-5-trifluoromethylpyridine would logically proceed from its parent amine, 2-amino-5-trifluoromethylpyridine.
4.1. Synthesis of the Precursor: 2-Amino-5-trifluoromethylpyridine
The precursor, 2-amino-5-trifluoromethylpyridine, is a known compound and can be synthesized through various routes. One common method involves the amination of a corresponding 2-halopyridine derivative.[11]
4.2. N-Chlorination to Form 2-Chloroamino-5-trifluoromethylpyridine
The introduction of the N-chloro group can be achieved by treating the parent amine with a suitable chlorinating agent.
Experimental Protocol: N-Chlorination
-
Dissolution: Dissolve 2-amino-5-trifluoromethylpyridine in a suitable inert solvent, such as dichloromethane or chloroform, in a reaction vessel protected from light.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Chlorination: Slowly add an equimolar amount of a chlorinating agent, such as tert-butyl hypochlorite or N-chlorosuccinimide, to the cooled solution with stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, wash the reaction mixture with a dilute aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Inert Solvent: An inert solvent is chosen to prevent side reactions with the highly reactive N-chloroamine product.
-
Low Temperature: The reaction is conducted at low temperatures to control the exothermicity of the chlorination and to minimize the decomposition of the product.
-
Light Protection: N-chloroamines can be photolytically unstable, so protection from light is crucial to prevent degradation.[12]
Caption: Synthetic workflow for 2-chloroamino-5-trifluoromethylpyridine.
4.3. Reactivity of the N-Chloroamino Group
The N-chloroamino group is a versatile functional group known for its ability to act as a source of "Cl+" or aminyl radicals.[13][14]
-
Electrophilic Chlorination: The compound can act as an electrophilic chlorinating agent, transferring its chlorine atom to nucleophiles.
-
Radical Reactions: Under photolytic or thermal conditions, the N-Cl bond can undergo homolytic cleavage to form an aminyl radical, which can participate in various radical-mediated transformations.[12][14]
-
Rearrangement Reactions: In the presence of a base, N-chloroamines can undergo rearrangement reactions.
Spectral Analysis (Predicted)
The structural elucidation of 2-chloroamino-5-trifluoromethylpyridine would rely on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the trifluoromethyl group and the chloroamino group. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the carbon atoms of the pyridine ring and the trifluoromethyl group.
-
¹⁹F NMR: A strong singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom.
Applications in Drug Development and Agrochemicals
While specific applications of 2-chloroamino-5-trifluoromethylpyridine are not widely documented, its structural motifs are prevalent in bioactive molecules.
-
Medicinal Chemistry: The trifluoromethylpyridine core is a key component in a number of approved pharmaceuticals and clinical candidates.[1][4][5] The reactive N-chloroamino group provides a handle for further derivatization to generate libraries of compounds for biological screening.
-
Agrochemicals: Many modern pesticides and herbicides contain the trifluoromethylpyridine scaffold.[2][3][4][5] For instance, 2-amino-3-chloro-5-trifluoromethylpyridine is a key intermediate in the synthesis of the fungicide fluazinam.[15] The introduction of an N-chloroamino group could lead to the development of novel crop protection agents.
Caption: Potential application pathways.
Safety and Handling
N-chloroamines should be handled with care as they can be potent oxidizing agents and may be corrosive.[9][16] The parent amine, 2-amino-5-trifluoromethylpyridine, is classified as acutely toxic if swallowed and causes skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 2-chloroamino-5-trifluoromethylpyridine. It should be stored in a cool, dry, and dark place, away from incompatible materials such as acids and reducing agents.
Conclusion
2-Chloroamino-5-trifluoromethylpyridine is a molecule with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its synthesis from readily available precursors and the versatile reactivity of the N-chloroamino group make it an attractive building block for further chemical exploration. This guide provides a foundational understanding of its properties and handling, encouraging further research into its applications.
References
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Method for preparing 2-amino-3-chloro-5-trifluoromethylpyridine. (2020). Eureka by PatSnap.
- 2-Amino-3-chloro-5-trifluoromethylpyridine, 25G. (n.d.). Lab Pro.
- Gomez, A., et al. (2007). Nucleophilic Substitution Reactions of N-Chloramines: Evidence for a Change in Mechanism with Increasing Nucleophile Reactivity. The Journal of Organic Chemistry. ACS Publications.
- Gottardi, W., & Nagl, M. (2010). N-Chloramines, a Promising Class of Well-Tolerated Topical Anti-Infectives. PMC.
- What are the properties, preparation methods, and applications of 2-Chloro-5-trifluoromethylpyridine? (2024). Guidechem.
- 2-Amino-5-(trifluoromethyl)pyridine 97. (n.d.). Sigma-Aldrich.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
- Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach.
- Inorganic and organic halamine formation mechanisms and reactivity in water disinfection. (2025). ChemRxiv.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.
- 2-AMINO-3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. (n.d.). Fisher Scientific.
- 2-Amino-5-trifuoromethylpyridine. (n.d.). Pipzine Chemicals.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed.
- Reactions of Chloramines with Ag(0) and Ag(I) States. (1972). Canadian Science Publishing.
- Monochloramine. (n.d.). Wikipedia.
- 2-Amino-3-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.
- 2-Chloro-5-trifluoromethylpyridine. (n.d.). ChemicalBook.
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine 97. (n.d.). Sigma-Aldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labproinc.com [labproinc.com]
- 7. 2-氨基-3-氯-5-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 9. Monochloramine - Wikipedia [en.wikipedia.org]
- 10. 2-Amino-5-trifluoromethylpyridine Manufacturer & Supplier in China | High Quality, Specifications, Safety Data [pipzine-chem.com]
- 11. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Method for preparing 2-amino-3-chloro-5-trifluoromethylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 16. N-Chloramines, a Promising Class of Well-Tolerated Topical Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]
